molecular formula C16H19N3O3S B2906326 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1170812-88-0

1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2906326
CAS No.: 1170812-88-0
M. Wt: 333.41
InChI Key: LJYRLPZUSFZPLL-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a cyclopropyl group, a phenylsulfonyl-substituted piperidine ring, and an oxadiazole ring, making it a valuable molecule in various fields such as medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced through cyclopropanation reactions using reagents like diazomethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs targeting various diseases.

    Biology: It is employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound is used in the synthesis of advanced materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
  • 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 1-(benzenesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,14-4-2-1-3-5-14)19-10-8-13(9-11-19)16-18-17-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRLPZUSFZPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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